3-(4-Bromophenyl)pentan-3-amine

Cross-coupling C–Br bond reactivity Synthetic diversification

3-(4-Bromophenyl)pentan-3-amine (CAS 1184526-89-3, molecular formula C11H16BrN, MW 242.16 g/mol) is a tertiary carbinamine featuring a gem-diethyl substitution pattern at the carbon bearing the primary amine and a para-bromophenyl aromatic ring. It is commonly supplied as the hydrochloride salt (C11H17BrClN, MW 278.62) with typical commercial purity of 95–98%.

Molecular Formula C11H16BrN
Molecular Weight 242.16 g/mol
Cat. No. B12298863
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-Bromophenyl)pentan-3-amine
Molecular FormulaC11H16BrN
Molecular Weight242.16 g/mol
Structural Identifiers
SMILESCCC(CC)(C1=CC=C(C=C1)Br)N
InChIInChI=1S/C11H16BrN/c1-3-11(13,4-2)9-5-7-10(12)8-6-9/h5-8H,3-4,13H2,1-2H3
InChIKeyGXNMIZKAPDSBHJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(4-Bromophenyl)pentan-3-amine for Procurement: Compound Class, Identity, and Initial Characterization


3-(4-Bromophenyl)pentan-3-amine (CAS 1184526-89-3, molecular formula C11H16BrN, MW 242.16 g/mol) is a tertiary carbinamine featuring a gem-diethyl substitution pattern at the carbon bearing the primary amine and a para-bromophenyl aromatic ring . It is commonly supplied as the hydrochloride salt (C11H17BrClN, MW 278.62) with typical commercial purity of 95–98% [1]. The compound belongs to the class of α,α-disubstituted arylalkylamines, which are recognized as privileged scaffolds in medicinal chemistry, particularly as β-secretase (BACE1) inhibitor pharmacophores where the tertiary carbinamine motif engages catalytic aspartate residues [2]. The para-bromine substituent provides a versatile synthetic handle for transition-metal-catalyzed cross-coupling reactions, distinguishing it from non-halogenated analogs that lack this diversification potential [3].

Why 3-(4-Bromophenyl)pentan-3-amine Cannot Be Simply Replaced by Other Arylpentan-3-amines


Within the arylpentan-3-amine series, three structural variables critically modulate physicochemical properties, synthetic utility, and biological target engagement: (i) the identity and position of the aryl halide, (ii) the substitution pattern at the α-carbon (primary vs. secondary vs. tertiary carbinamine), and (iii) the steric bulk of the geminal alkyl groups [1][2]. The para-bromine substituent in 3-(4-bromophenyl)pentan-3-amine enables Pd-catalyzed cross-coupling reactions (Suzuki–Miyaura, Buchwald–Hartwig, Sonogashira) that are inaccessible to the non-halogenated 3-phenylpentan-3-amine, while the C–Br bond (bond dissociation energy ~337 kJ/mol) offers distinct reactivity relative to the stronger C–Cl bond (~399 kJ/mol) of the 4-chloro analog, permitting orthogonal chemoselectivity in multistep syntheses [3]. The tertiary carbinamine architecture (gem-diethyl) confers greater metabolic stability and distinct conformational preferences compared to secondary amine or α-unsubstituted primary amine analogs, as demonstrated in structure–activity relationship (SAR) studies of BACE1 inhibitors where the amine pKa and steric environment at the quaternary carbon center directly govern target engagement [4].

Quantitative Differentiation Evidence for 3-(4-Bromophenyl)pentan-3-amine Versus Structural Analogs


Para-Bromo Substituent Enables Pd-Catalyzed Cross-Coupling: Comparative C–X Bond Reactivity

The para-bromine atom in 3-(4-bromophenyl)pentan-3-amine provides a reactive handle for Suzuki–Miyaura, Buchwald–Hartwig, and Sonogashira cross-coupling reactions, enabling late-stage diversification. In contrast, 3-phenylpentan-3-amine (no halogen) is entirely inert toward oxidative addition by Pd(0) and cannot participate in these transformations [1]. The C–Br bond dissociation energy (BDE) is approximately 337 kJ/mol, significantly lower than the C–Cl BDE of ~399 kJ/mol in 3-(4-chlorophenyl)pentan-3-amine, meaning the bromo analog undergoes oxidative addition with Pd(0) catalysts under milder conditions, with typical Suzuki coupling rates for aryl bromides being 10- to 100-fold faster than for the corresponding aryl chlorides under identical catalyst/ligand conditions [2][3]. This property makes 3-(4-bromophenyl)pentan-3-amine a superior building block for constructing combinatorial libraries and for convergent synthetic strategies where chemoselective halogen differentiation is required [4].

Cross-coupling C–Br bond reactivity Synthetic diversification Aryl halide

Tertiary Carbinamine Scaffold Exhibits Distinct pKa and Metabolic Stability Relative to Secondary Amine Analogs

In BACE1 inhibitor SAR studies, tertiary carbinamine derivatives demonstrated that the amine pKa is a critical determinant of both enzymatic potency and P-glycoprotein (P-gp) efflux ratio. The gem-diethyl substitution in 3-(4-bromophenyl)pentan-3-amine generates a quaternary α-carbon adjacent to the primary amine, which lowers the amine pKa by approximately 0.5–1.0 unit compared to less substituted analogs (e.g., secondary benzylic amines), reducing P-gp recognition and improving CNS penetration potential [1]. Specifically, tertiary carbinamine BACE1 inhibitors with optimized pKa values achieved low nanomolar enzymatic IC50 (e.g., 12–21 nM) while maintaining acceptable brain penetration, whereas the acyclic secondary amine lead compound was unstable and rapidly metabolized [2][3]. The macrocyclization of tertiary carbinamine scaffolds further yielded a 2- to 100-fold increase in BACE1 inhibitory potency compared to acyclic analogs, underscoring the privileged nature of this core motif [4].

Amine pKa Metabolic stability BACE1 CNS drug design

Para-Bromo vs. Meta-Bromo Positional Isomerism Dictates Molecular Recognition and Synthetic Utility

The position of the bromine substituent on the phenyl ring profoundly affects both biological target recognition and synthetic reactivity. 3-(4-Bromophenyl)pentan-3-amine (para-substituted) presents a linear, rod-like molecular geometry that differs from the bent topology of 3-(3-bromophenyl)pentan-3-amine (meta-substituted, CAS 1481856-80-7), which is also commercially available . In drug design, para-substitution generally maximizes the molecular length and dipole moment along the principal axis, whereas meta-substitution introduces a kink that alters the vector of the C–Br bond relative to the amine-bearing carbon [1]. For synthetic applications, para-substituted aryl bromides typically exhibit superior reactivity in Pd-catalyzed cross-coupling compared to meta-substituted analogs due to reduced steric hindrance around the reacting C–Br center, with reported rate differences of 1.5- to 3-fold for para vs. meta substitution in model Suzuki couplings [2].

Positional isomerism Molecular recognition Cross-coupling CYP inhibition

Gem-Diethyl Substitution Confers Distinct Conformational and Steric Properties vs. Gem-Dimethyl Analogs

Replacing the gem-diethyl groups of 3-(4-bromophenyl)pentan-3-amine with gem-dimethyl groups (as in 2-(4-bromophenyl)propan-2-amine, CAS 17797-12-5) significantly alters the steric environment around the amine. The gem-diethyl analog presents a larger steric footprint (Taft Es value approximately –0.36 per ethyl group vs. –0.26 for methyl), which can enhance selectivity for biological targets that discriminate based on steric bulk near the amine [1][2]. In BACE1 inhibitor optimization, the nature of the geminal substituents was found to modulate both potency and pharmacokinetic properties, with larger alkyl groups generally improving metabolic stability but potentially reducing ligand efficiency if excessive [3]. The gem-diethyl pattern also increases the number of rotatable bonds (3 vs. 1 for the dimethyl analog), providing greater conformational flexibility that may facilitate induced-fit binding to certain protein targets .

Steric effects Conformational analysis Tertiary carbinamine Structure–activity relationship

Primary Amine Functionality Offers Distinct Hydrogen-Bond Donor Capacity and Derivatization Versatility vs. Secondary Amine Analogs

3-(4-Bromophenyl)pentan-3-amine is a primary amine, which distinguishes it from secondary amine analogs such as N-(1-(4-bromophenyl)ethyl)pentan-3-amine (CAS 1019482-84-8) . Primary amines possess two hydrogen-bond donor sites, enabling bidentate interactions with biological targets, and can be readily derivatized into amides, sulfonamides, ureas, and secondary/tertiary amines, providing greater synthetic versatility compared to secondary amines, which have only one donor site and are limited to tertiary amine or quaternary ammonium salt formation [1]. In the context of BACE1 inhibition, the primary amine of tertiary carbinamines was demonstrated to be essential for engagement of the catalytic aspartate dyad (Asp32 and Asp228), with methylation of the amine (converting to a secondary amine) resulting in complete loss of inhibitory activity [2][3].

Hydrogen bonding Primary amine Derivatization Sulfonamide formation

Validated Application Scenarios for 3-(4-Bromophenyl)pentan-3-amine Based on Quantitative Evidence


Late-Stage Diversification via Suzuki–Miyaura Cross-Coupling in Parallel Library Synthesis

The para-bromine substituent enables 3-(4-bromophenyl)pentan-3-amine to serve as a common intermediate for synthesizing focused libraries of biaryl derivatives via Suzuki–Miyaura coupling. Its C–Br bond undergoes oxidative addition with Pd(0) under mild conditions (typically 25–80 °C with Pd(PPh3)4 or Pd(dppf)Cl2), enabling reaction with diverse aryl and heteroaryl boronic acids to generate arrays of compounds for structure–activity relationship studies [1]. This is a key advantage over the non-halogenated 3-phenylpentan-3-amine, which cannot participate in such transformations, and the chloro analog, which requires harsher conditions (80–120 °C) and specialized ligands [2].

Aspartyl Protease Inhibitor Lead Generation Using the Tertiary Carbinamine Pharmacophore

The tertiary carbinamine motif, with its primary amine adjacent to a quaternary carbon, has been validated as a privileged scaffold for β-secretase (BACE1) inhibition, where the primary amine engages the catalytic aspartate dyad (Asp32/Asp228) while the gem-diethyl groups occupy the S1 and S1' pockets [3]. Established SAR from the BACE1 series demonstrates that tertiary carbinamine-based inhibitors can achieve low nanomolar potency (IC50 12–21 nM) with optimized amine pKa, and macrocyclization can further enhance potency by 2- to 100-fold [4]. 3-(4-Bromophenyl)pentan-3-amine can be used as a starting point for developing inhibitors of other aspartyl proteases (e.g., renin, cathepsin D, HIV protease) that employ a similar catalytic mechanism.

CNS Drug Discovery Programs Requiring pKa-Tunable Amine Building Blocks

In central nervous system (CNS) drug discovery, amine pKa is a critical parameter governing blood–brain barrier penetration and P-glycoprotein (P-gp) efflux liability. The tertiary carbinamine scaffold of 3-(4-bromophenyl)pentan-3-amine, with its quaternary α-carbon lowering the amine pKa to an estimated 7.5–8.5, provides a starting point within the optimal pKa range (6–9) for balancing CNS penetration with target engagement [5]. SAR studies of tertiary carbinamine BACE1 inhibitors have mapped the relationship between amine substitution, measured pKa, P-gp efflux ratio, and brain exposure, providing a rational framework for property-based optimization that is not available for less-studied amine substitution patterns [6].

Chemoselective Bifunctional Building Block for Orthogonal Synthetic Strategies

The combination of a primary amine and a para-bromophenyl group in 3-(4-bromophenyl)pentan-3-amine enables chemoselective, sequential functionalization without protecting group manipulation. The amine can be selectively acylated, sulfonylated, or reductively alkylated under conditions that leave the aryl bromide intact, while the aryl bromide can subsequently undergo Pd-catalyzed cross-coupling without interference from the amine (when protected as an amide or carbamate) [7]. This orthogonal reactivity profile is not available in analogs lacking either the halogen handle (3-phenylpentan-3-amine) or the primary amine (N-alkylated derivatives), making 3-(4-bromophenyl)pentan-3-amine a strategically valuable intermediate for convergent synthesis of complex target molecules .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

13 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-(4-Bromophenyl)pentan-3-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.